1-Chloro-4-isopropyl-2-methoxybenzene
Description
1-Chloro-4-isopropyl-2-methoxybenzene is a substituted aromatic compound characterized by a benzene ring functionalized with chlorine, isopropyl, and methoxy groups at the 1-, 4-, and 2-positions, respectively. Its molecular formula is C₁₀H₁₃ClO, with a molecular weight of 184.66 g/mol (calculated based on substituent contributions). The IUPAC name reflects the substituent positions, ensuring precise structural identification.
This compound is likely utilized in research and development (R&D) as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of similar chlorinated aromatics in pesticide formulations .
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-chloro-2-methoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 |
InChI Key |
YHNKBICBACEISB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
a) 1-Chloro-2-isopropyl-4-methylbenzene (C₁₀H₁₃Cl)
- Molecular Weight : 168.66 g/mol
- Substituents : Chloro (1-), isopropyl (2-), methyl (4-).
- Key Differences : Replacing the methoxy group (‑OCH₃) with methyl (‑CH₃) reduces polarity, lowering solubility in polar solvents. The methyl group is electron-donating via inductive effects, whereas methoxy is electron-donating via resonance, altering reactivity in electrophilic substitution reactions.
b) 1-Chloro-3-isopropyl-4-methylbenzene (C₁₀H₁₃Cl)
c) 1-Chloro-2-isothiocyanato-4-methoxybenzene (C₈H₆ClNOS)
Physicochemical and Functional Comparisons
Key Observations :
- Polarity: Methoxy-containing compounds exhibit higher polarity due to the oxygen atom, enhancing solubility in polar solvents like ethanol or acetone.
- Reactivity : Chlorine’s electron-withdrawing effect deactivates the benzene ring, directing electrophilic attacks to positions ortho/para to substituents. Methoxy’s resonance donation further activates the ring at specific sites.
- Applications : Methyl-substituted analogs are prevalent in pesticides (e.g., bromopropylate, chloropropylate) , while methoxy derivatives may serve in fine chemicals due to their tunable electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
